molecular formula C18H16Cl2N2O2S B12151440 N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide

N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide

Cat. No.: B12151440
M. Wt: 395.3 g/mol
InChI Key: CLEYUUPWDKQMML-UHFFFAOYSA-N
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Description

N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a furan ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the cyclization of appropriate precursors. The dichlorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the thiazole derivative with the furan ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-Dichloro-benzyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group and thiazole ring contribute to its reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H16Cl2N2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide

InChI

InChI=1S/C18H16Cl2N2O2S/c1-11-2-4-14(24-11)5-7-17(23)22-18-21-10-15(25-18)9-12-8-13(19)3-6-16(12)20/h2-4,6,8,10H,5,7,9H2,1H3,(H,21,22,23)

InChI Key

CLEYUUPWDKQMML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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